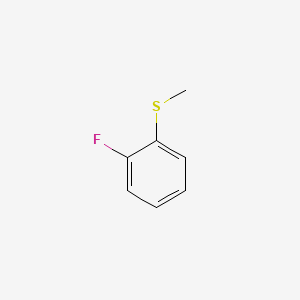

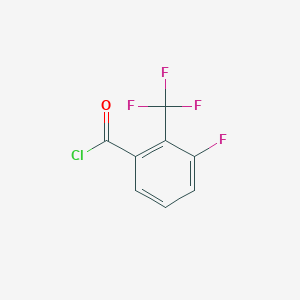

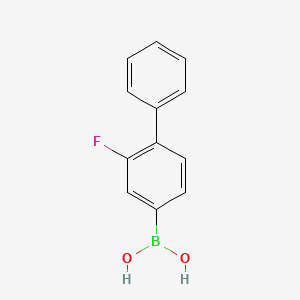

![molecular formula C11H13N3OS B1305537 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone CAS No. 72926-06-8](/img/structure/B1305537.png)

1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone” belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are known for their wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . The IR spectrum and NMR spectrum of similar compounds have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the melting point, IR spectrum, and NMR spectrum of similar compounds have been reported .Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, including those with a structure similar to 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone, have been extensively studied for their potential as anticancer agents . The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets, leading to a broad spectrum of biological activities. These compounds have shown efficacy in various in vitro and in vivo cancer models, targeting specific pathways involved in cancer pathogenesis.

Antimicrobial Properties

The structural framework of thiadiazole is known to confer antimicrobial properties. Research has indicated that thiadiazole derivatives can be effective against a range of pathogenic bacteria and fungi . This makes them valuable in the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains.

Enzyme Inhibition

In the field of biochemistry, thiadiazole derivatives have been utilized as enzyme inhibitors. They can modulate the activity of various enzymes that are critical for biological processes, which is essential for the development of drugs targeting specific metabolic pathways .

Molecular Biology Applications

In molecular biology, these compounds can be used to study the interaction between small molecules and DNA or proteins. This helps in understanding the molecular basis of diseases and can aid in the design of targeted therapies .

Chemical Engineering

Thiadiazole compounds have applications in chemical engineering, particularly in the synthesis of complex molecules. They can serve as building blocks for the construction of larger, more complex structures with specific chemical properties .

Corrosion Inhibition

In the field of materials science, thiadiazole derivatives are investigated for their corrosion inhibition properties. They can form protective layers on metals, preventing oxidative damage and extending the life of industrial materials .

Mechanism of Action

Target of Action

1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The primary targets of these compounds are often biological macromolecules that play crucial roles in cellular processes .

Mode of Action

The mode of action of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is likely related to its interaction with its targets. The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to changes in the function of the target, resulting in the observed biological effects .

Biochemical Pathways

Thiadiazole derivatives have been shown to disrupt processes related to dna replication, which could inhibit the replication of both bacterial and cancer cells

Pharmacokinetics

The pharmacokinetic properties of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, suggesting good bioavailability .

Result of Action

The result of the action of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is likely to be dependent on the specific biological context. In general, thiadiazole derivatives have been found to exhibit antimicrobial and anticancer activities, suggesting that they may lead to the death of bacterial or cancer cells.

Action Environment

The action of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and thus its ability to cross cellular membranes . Additionally, the presence of other molecules could potentially affect the compound’s stability or its interactions with its targets.

Safety and Hazards

Future Directions

The future directions for the study of 1,3,4-thiadiazole derivatives include the development of novel, more effective therapeutics . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

properties

IUPAC Name |

1-(5-amino-2-methyl-2-phenyl-1,3,4-thiadiazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8(15)14-11(2,16-10(12)13-14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTKRAYLCPSCAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(SC(=N1)N)(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

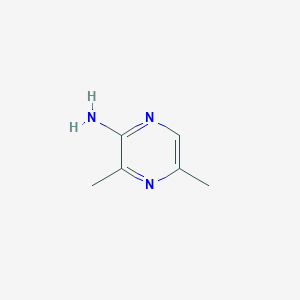

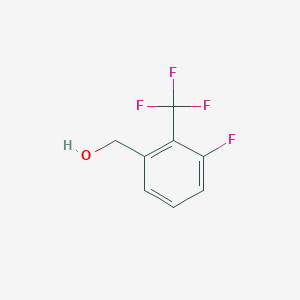

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)

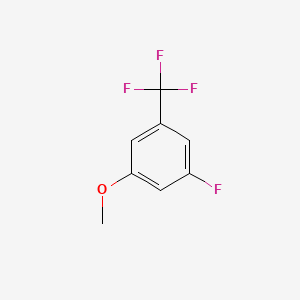

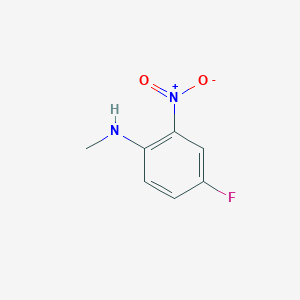

![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)

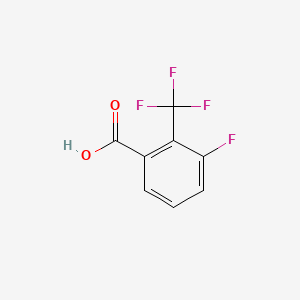

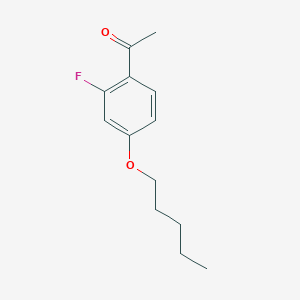

![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)